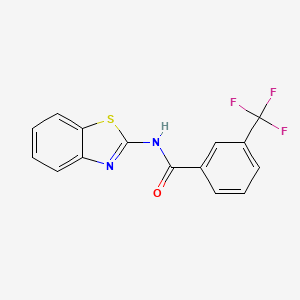

N-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide, commonly known as BTA-1, is a compound that has gained significant attention in the scientific community due to its potential biological and medicinal applications. BTA-1 is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

N-(1,3-Benzothiazol-2-yl)-3-(trifluoromethyl)benzamide derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions. Experimental and theoretical studies demonstrated that benzothiazole derivatives offer enhanced stability and higher inhibition efficiencies compared to previously reported inhibitors. These compounds exhibit the potential for both physical and chemical adsorption onto metal surfaces, providing protection against corrosion. This application is crucial in industrial settings where metal longevity and integrity are paramount (Hu et al., 2016).

Supramolecular Gelators

Research into this compound derivatives has revealed their potential as supramolecular gelators. These compounds have shown the ability to form stable gels in ethanol/water and methanol/water mixtures, with good stability and low minimum gelator concentrations. The gelation behavior is influenced by methyl functionality and non-covalent interactions such as π-π interactions and hydrogen bonding, highlighting their potential in the development of novel gel-based materials (Yadav & Ballabh, 2020).

Photophysical Properties

The photophysical properties of benzothiazole derivatives have been explored, revealing their utility in the development of organic materials and pharmaceuticals. These compounds exhibit excited state intramolecular proton transfer (ESIPT) pathways, characterized by single absorption and dual emission properties. Their thermal stability up to 200°C makes them suitable for a variety of applications in materials science and as fluorescent probes in biological systems (Padalkar et al., 2011).

Antibacterial Applications

This compound and its derivatives have also been investigated for their antibacterial properties. Studies have shown that these compounds possess significant activity against various bacterial strains, including Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa. This suggests potential applications in the development of new antibacterial agents (Obasi et al., 2017).

Antimicrobial Agents

Further studies have synthesized and tested benzothiazole derivatives as antimicrobial agents, demonstrating efficacy against both Gram-positive and Gram-negative bacterial strains as well as fungal strains. These findings highlight the potential of benzothiazole derivatives in addressing antibiotic resistance and developing new antimicrobial therapies (Bikobo et al., 2017).

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N2OS/c16-15(17,18)10-5-3-4-9(8-10)13(21)20-14-19-11-6-1-2-7-12(11)22-14/h1-8H,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNQAWYEZXHCTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2419866.png)

![2-[(5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2419871.png)

![2-Chloro-N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]propanamide](/img/structure/B2419874.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide](/img/structure/B2419876.png)